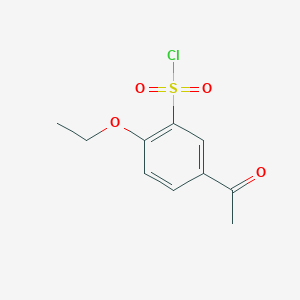
5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-acetyl-2-ethoxybenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group, which is an electron-withdrawing group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the reaction.
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, which react with the sulfonyl chloride group under mild to moderate conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Applications De Recherche Scientifique
The chemical compound 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride is a versatile material with diverse applications in scientific research. However, there is currently limited scientific research available on its specific applications, possibly because it is a relatively new or niche compound.
Potential Research Areas
Given the lack of current research, this compound presents an opportunity for scientific exploration. Potential research areas could include:
No significant results related to its research applications were found in scientific literature searches using PubChem and Scifinder.
Related Research and Chemical Synthesis Applications
- Synthesis of Sulfonyl Acetamide Derivatives: A sulfonyl acetamide derivative was synthesized by reacting compound 3g with acetyl chloride in acetic acid at 90°C, yielding 70% of the desired product .
- Preparation of Aromatic Ketones: Aromatic carbonyl compounds, specifically arylene ether ketones, can be prepared by reacting an appropriate reagent system in the presence of free Lewis acid .
- Friedel-Crafts Reactions: Methylsulfonyl-substituted compounds can be obtained from 4-(methylsulfonyl)phenylacetic acid through conversion to its acid chloride with SOCl2 and subsequent reaction under Friedel–Crafts conditions with ethoxybenzene, anisole, and fluorobenzene . Similarly, 1-(4-fluorophenyl)-2-phenylethanone can be prepared by Friedel–Crafts reaction of phenylacetic acid chloride and fluorobenzene .
- Synthesis of 2H-chromene 6-sulfonamide: 6-sulfonamide-2H-chromene derivatives can be synthesized by allowing a sulfonyl chloride derivative to react with an equimolar amount of malononitrile in the presence of ammonium acetate .
- Vardenafil Preparation: N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)sulfonylphenyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide and its preparation method can be used in the method for preparing vardenafil .
- High-Purity Benzene Sulfonyl Chloride Synthesis: High-purity benzene sulfonyl chloride can be synthesized through a method involving sulfonating reaction, sodium chloride addition, pickling, and washing steps .
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetyl-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
5-Acetyl-2-ethoxybenzene-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both the acetyl and ethoxy groups, along with the sulfonyl chloride group, makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H11ClO4S |
|---|---|
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
5-acetyl-2-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO4S/c1-3-15-9-5-4-8(7(2)12)6-10(9)16(11,13)14/h4-6H,3H2,1-2H3 |
Clé InChI |
FWHHDDMOXZTIIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















